

Homosalate: A Technical Guide to its Historical Development and Use in Sunscreens

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Homosalate, a salicylate-based organic compound, is a well-established ultraviolet (UV) B filter integral to the formulation of a wide array of sunscreen and personal care products. This technical guide provides an in-depth analysis of the historical development, chemical properties, mechanism of action, and regulatory landscape of **homosalate**. It further details key experimental protocols for its efficacy and safety assessment and explores its interactions with cellular signaling pathways.

Historical Development and Use

The advent of chemical sunscreens dates back to the early 20th century, with a growing understanding of the detrimental effects of UV radiation on the skin. While early formulations utilized compounds like para-aminobenzoic acid (PABA) and benzophenones, the 1970s saw the introduction and increasing use of a broader range of UV filters, including **homosalate**. Its oil-solubility and ability to solubilize other crystalline UV filters made it a valuable component in creating cosmetically elegant and effective sunscreen formulations. Though a precise date for its first commercial use is not definitively documented, patents from the late 20th century demonstrate its inclusion in high-SPF sunscreen formulations.[1][2]

Physicochemical Properties and Synthesis



Homosalate (Chemical Name: 3,3,5-Trimethylcyclohexyl 2-hydroxybenzoate; CAS Number: 118-56-9) is an ester of salicylic acid and 3,3,5-trimethylcyclohexanol.[3] The salicylic acid moiety is responsible for its UV-absorbing properties, while the trimethylcyclohexyl group imparts hydrophobicity, making it water-resistant.[3]

Table 1: Physicochemical Properties of Homosalate

Property	Value	Reference(s)
Molecular Formula	C16H22O3	[3]
Molar Mass	262.34 g/mol	[3]
Appearance	Colorless to pale yellow liquid	[3]
UV Absorption Range	295 - 315 nm (UVB)	[3]
Peak Absorbance (λmax)	~306 nm	
Solubility	Insoluble in water; Soluble in oils and alcohols	[3]
Density	~1.05 g/cm³ (at 20°C)	[3]
Boiling Point	181–185 °C	[3]
Melting Point	< -20 °C	[3]

Synthesis

Homosalate is commercially synthesized via Fischer-Speier esterification, a reaction between salicylic acid and 3,3,5-trimethylcyclohexanol in the presence of an acid catalyst.[3] A more detailed industrial method involves the transesterification of methyl salicylate with 3,3,5-trimethylcyclohexanol.[4][5]

Experimental Protocol: Synthesis of **Homosalate** via Transesterification[4]

- Reactants: Methyl salicylate and 3,3,5-trimethylcyclohexanol are charged into a reaction vessel.
- Catalyst: An alkali catalyst, such as potassium carbonate, is introduced.



- Reaction Conditions: The mixture is heated to a temperature range of 120-180°C and allowed to react for several hours.
- Monitoring: The conversion of methyl salicylate is monitored using gas chromatography.
- Purification: Upon completion of the reaction, the product mixture is subjected to vacuum distillation to separate the **homosalate** from unreacted starting materials and byproducts.
 The purity of the final product is typically greater than 99%.

Mechanism of Action as a UVB Filter

Homosalate functions by absorbing high-energy UVB radiation and converting it into less harmful, lower-energy infrared radiation (heat). This photoprotective mechanism is primarily attributed to a process known as Excited State Intramolecular Proton Transfer (ESIPT).[6]

Upon absorption of a UVB photon, the enol tautomer of the **homosalate** molecule is promoted to an excited state. In this excited state, an ultrafast intramolecular proton transfer occurs, leading to the formation of a keto tautomer. The excess energy is then rapidly dissipated non-radiatively as the molecule returns to its ground state. This efficient energy dissipation pathway minimizes the potential for the absorbed UV energy to generate harmful reactive oxygen species.

Regulatory Status

The use of **homosalate** in sunscreens is regulated by health authorities worldwide.

Table 2: Regulatory Limits for **Homosalate** in Sunscreens

Region	Maximum Permitted Concentration	Reference(s)
United States	15%	[7]
European Union	7.34% (in face products, excluding propellant sprays)	
Australia	15%	_
Japan	10%	



Recent assessments by the Scientific Committee on Consumer Safety (SCCS) in the European Union have led to a reduction in the permitted concentration of **homosalate** due to concerns about potential endocrine-disrupting properties.

Efficacy and Safety Assessment In Vivo Sun Protection Factor (SPF) Determination

The efficacy of sunscreens containing **homosalate** is primarily determined by the Sun Protection Factor (SPF), which is assessed through in vivo testing on human subjects.

Experimental Protocol: In Vivo SPF Determination (ISO 24444:2019)

- Test Subjects: A panel of healthy human volunteers with skin types I, II, and III are recruited.
- Test Sites: Small areas on the subjects' backs are demarcated for testing.
- Sunscreen Application: A precise amount of the sunscreen product (2 mg/cm²) is applied to the designated test sites. An unprotected site serves as a control.
- UV Irradiation: The test sites are exposed to a controlled dose of UV radiation from a solar simulator.
- Erythema Assessment: 16 to 24 hours after irradiation, the sites are visually assessed for the presence of erythema (reddening of the skin).
- SPF Calculation: The SPF is calculated as the ratio of the minimal erythemal dose (MED) on protected skin to the MED on unprotected skin.

In Vitro SPF and UVA Protection Assessment

In vitro methods are widely used for screening and product development purposes.

Experimental Protocol: In Vitro SPF and UVA-PF Determination (COLIPA Method)

• Substrate: A thin, uniform layer of the sunscreen product is applied to a roughened polymethylmethacrylate (PMMA) plate.



- Transmittance Measurement: The UV transmittance of the sunscreen film is measured using a spectrophotometer before and after exposure to a controlled dose of UV radiation.
- Calculation: The in vitro SPF and UVA Protection Factor (UVA-PF) are calculated from the transmittance data.

Signaling Pathway Interactions

Recent research has investigated the potential for **homosalate** to interact with cellular signaling pathways, raising questions about its biological activity beyond UV filtration.

Estrogenic Activity

In vitro studies have suggested that **homosalate** may possess weak estrogenic activity.[8]

Experimental Protocol: Cytotoxicity and Genotoxicity Assessment in MCF-7 Cells[9][10]

- Cell Culture: Human breast cancer cells (MCF-7), which are estrogen receptor-positive, are cultured in a suitable medium.
- Cytotoxicity Assay (MTT Assay):
 - MCF-7 cells are seeded in 96-well plates.
 - The cells are treated with varying concentrations of homosalate for a specified duration (e.g., 24 hours).
 - MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondria reduce MTT to a purple formazan product.
 - The formazan is solubilized, and the absorbance is measured to determine cell viability relative to an untreated control.
- Genotoxicity Assay (Micronucleus Test):
 - MCF-7 cells are treated with homosalate.
 - Cytochalasin B is added to block cytokinesis, resulting in binucleated cells.



- After incubation, the cells are harvested, fixed, and stained.
- The frequency of micronuclei (small, extranuclear bodies containing chromosome fragments or whole chromosomes) in binucleated cells is scored under a microscope to assess chromosomal damage.

Studies have shown that **homosalate** can induce proliferation in MCF-7 cells, suggesting an interaction with the estrogen receptor pathway.[8][11] This has led to further investigation into its potential as an endocrine disruptor.



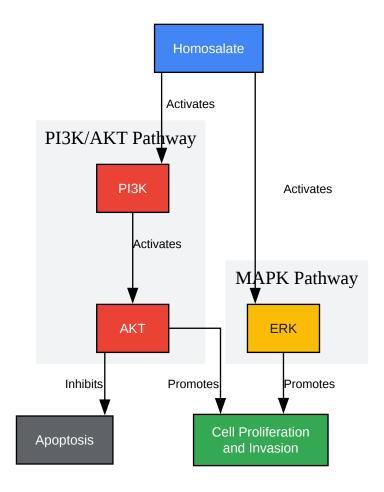
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Estrogenic activity of homosalate in MCF-7 cells.

PI3K/AKT and MAPK Signaling Pathways

Studies on human trophoblast cells have indicated that **homosalate** may modulate the phosphoinositide 3-kinase (PI3K)/AKT and mitogen-activated protein kinase (MAPK) signaling pathways, which are crucial for cell survival, proliferation, and invasion.[12] It has been observed that **homosalate** can activate both PI3K and ERK, a key component of the MAPK pathway.[13]





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Modulation of PI3K/AKT and MAPK pathways by homosalate.

Conclusion

Homosalate has a long history as an effective UVB filter in sunscreen formulations. Its physicochemical properties and mechanism of photoprotection are well-characterized. However, ongoing research into its potential interactions with cellular signaling pathways highlights the importance of continued safety assessments and a deeper understanding of its biological effects. This technical guide provides a comprehensive overview for professionals in the field, summarizing key data and experimental methodologies to support further research and development.

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